6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile
6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
144967-96-4
VCID:
VC1631067
InChI:
InChI=1S/C16H11N3O/c1-10-14(8-13(9-17)16(20)19-10)11-4-5-15-12(7-11)3-2-6-18-15/h2-8H,1H3,(H,19,20)
SMILES:
CC1=C(C=C(C(=O)N1)C#N)C2=CC3=C(C=C2)N=CC=C3
Molecular Formula:
C16H11N3O
Molecular Weight:
261.28 g/mol
6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile
CAS No.: 144967-96-4
Cat. No.: VC1631067
Molecular Formula: C16H11N3O
Molecular Weight: 261.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144967-96-4 |
|---|---|
| Molecular Formula | C16H11N3O |
| Molecular Weight | 261.28 g/mol |
| IUPAC Name | 6-methyl-2-oxo-5-quinolin-6-yl-1H-pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C16H11N3O/c1-10-14(8-13(9-17)16(20)19-10)11-4-5-15-12(7-11)3-2-6-18-15/h2-8H,1H3,(H,19,20) |
| Standard InChI Key | ZWLHNUOGIZYKHZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C(=O)N1)C#N)C2=CC3=C(C=C2)N=CC=C3 |
| Canonical SMILES | CC1=C(C=C(C(=O)N1)C#N)C2=CC3=C(C=C2)N=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator